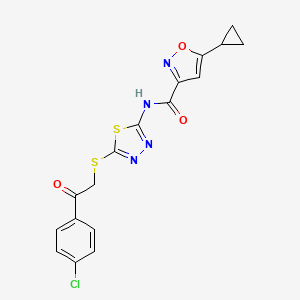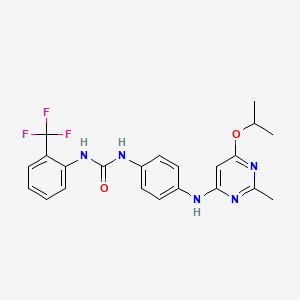
4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide, also known as FPB, is a molecule that has been widely studied for its potential applications in various fields of research and industry. It has a molecular formula of C18H17FN2O3S2 and a molecular weight of 392.46 .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds often undergo protodeboronation, a process that involves the removal of a boron atom from a molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has highlighted the potential of fluorobenzamides, including compounds similar to 4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide, as antimicrobial agents. For instance, Desai, Rajpara, and Joshi (2013) synthesized fluorine-containing 5-arylidene derivatives, including a benzothiazole moiety, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom at the 4th position of the benzoyl group was essential for enhancing this activity (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
Another avenue of research has explored the anticancer potential of fluorine-substituted compounds. Ö. Yılmaz et al. (2015) synthesized a series of indapamide derivatives, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives, showing pro-apoptotic activity against melanoma cell lines. Specifically, one derivative exhibited significant growth inhibition, highlighting the promise of such fluorine-substituted compounds in anticancer research (Yılmaz et al., 2015).
Fluorogenic and Fluorescent Labeling
Compounds containing fluorosulfonyl groups, akin to the structure of this compound, have been developed for use as fluorogenic and fluorescent labeling reagents. Uchiyama et al. (2001) reviewed a series of fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton, emphasizing their reactivity, fluorescence characteristics, and sensitivity. Such reagents, including those containing fluorosulfonyl groups, are vital for analytical applications in biochemistry and medical diagnostics (Uchiyama et al., 2001).
Mecanismo De Acción
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
The compound likely interacts with its targets (such as COX enzymes) to inhibit their activity. This inhibition can prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway. By inhibiting COX enzymes, it can prevent the formation of prostaglandins, which are key mediators of inflammation . This can lead to a reduction in inflammation and associated symptoms.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation. This can result in relief from symptoms associated with inflammatory conditions .
Propiedades
IUPAC Name |
4-fluoro-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-3-10-21-15-9-8-14(26(2,23)24)11-16(15)25-18(21)20-17(22)12-4-6-13(19)7-5-12/h4-9,11H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCXCFMEOBVHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol](/img/structure/B2946941.png)
![(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2946942.png)
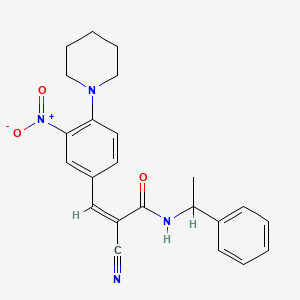
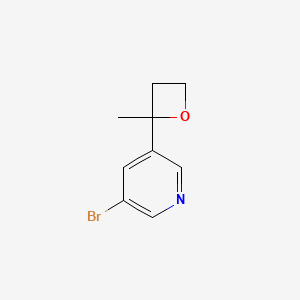

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2946946.png)
![2-Amino-6-(2-fluorobenzyl)-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2946948.png)
![Spiro[2.4]heptan-6-ylmethanol](/img/structure/B2946950.png)
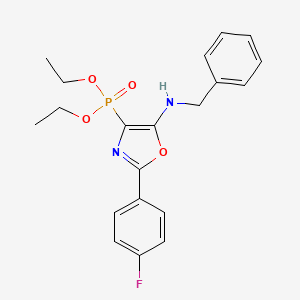
![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2946953.png)
